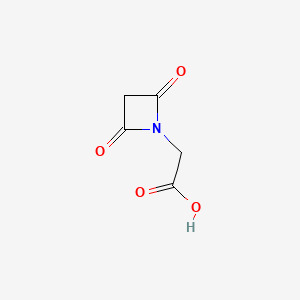

2-(2,4-Dioxoazetidin-1-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5NO4 |

|---|---|

Molecular Weight |

143.10 g/mol |

IUPAC Name |

2-(2,4-dioxoazetidin-1-yl)acetic acid |

InChI |

InChI=1S/C5H5NO4/c7-3-1-4(8)6(3)2-5(9)10/h1-2H2,(H,9,10) |

InChI Key |

LIPRQGQFNYDCGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C1=O)CC(=O)O |

Origin of Product |

United States |

Synthetic Strategies for 2 2,4 Dioxoazetidin 1 Yl Acetic Acid and Its Derivatives

Direct Cyclization Approaches

Direct cyclization methods involve the intramolecular formation of the azetidine-2,4-dione (B14163061) ring from an acyclic precursor that already contains the necessary atoms. These strategies often rely on the formation of amide bonds under conditions that favor the strained four-membered ring system.

Cyclization of β-Amino Acids and Derivatives

The intramolecular cyclization of appropriately substituted β-amino acids is a direct route to β-lactams. For the synthesis of 2-(2,4-dioxoazetidin-1-yl)acetic acid, the precursor would be an N-substituted β-alanine derivative, specifically N-(carboxymethyl)-β-alanine. The challenge in this approach lies in activating the carboxylic acid groups selectively to favor the formation of the cyclic imide structure over intermolecular polymerization or other side reactions.

The general strategy involves a dicarboxylic β-amino acid where one carboxyl group (on the β-alanine backbone) and the nitrogen atom form the lactam ring, while the other carboxyl group (on the N-substituent) remains. Dehydrating agents or specific activating agents are typically required to facilitate this transformation. While this is a plausible synthetic route, the specific conditions for the cyclization of N-(carboxymethyl)-β-alanine to this compound are not extensively detailed in readily available literature, suggesting that other methods may be more efficient or higher yielding.

| Precursor Type | General Reaction | Key Reagents |

| N-substituted β-amino acid | Intramolecular condensation | Dehydrating agents (e.g., carbodiimides), Acid chlorides/anhydrides |

Cyclization of β-Amino Esters

Utilizing β-amino esters offers an alternative to β-amino acids, where one of the carboxylic acid groups is protected as an ester. This can help control the regioselectivity of the cyclization. For instance, a precursor like methyl 3-( (2-methoxy-2-oxoethyl)amino)propanoate could theoretically be cyclized. The reaction would involve the formation of an amide bond between the nitrogen atom and the carbonyl of the propanoate ester, followed by hydrolysis of the remaining ester group on the acetic acid side chain. This approach is common in the synthesis of simpler β-lactams, though its application to the more complex 2,4-dioxoazetidine system requires careful selection of reaction conditions to induce cyclization without cleaving the N-acetic acid moiety.

| Starting Material Example | Product | Conditions |

| Methyl 3-( (2-methoxy-2-oxoethyl)amino)propanoate | This compound methyl ester | Base or acid catalysis, heat |

Cyclocondensation Reactions

Cyclocondensation reactions involve the joining of two different molecules to form a ring. To synthesize the this compound skeleton, a plausible route is the reaction between a malonic acid derivative and a glycine (B1666218) derivative. nih.gov For example, the condensation of malonyl dichloride with glycine or its ester could potentially form the desired ring structure. Derivatives of malonic acid, such as diethyl malonate, are versatile reagents for creating heterocyclic ring systems through condensation with dinucleophiles. nih.gov

This method is advantageous as it builds the core ring from readily available starting materials. The reaction's success depends on controlling the condensation to favor the formation of the four-membered ring.

| Reactant 1 | Reactant 2 | Product |

| Malonic acid derivative (e.g., Malonyl dichloride) | Glycine derivative (e.g., Glycine ethyl ester) | Ethyl 2-(2,4-dioxoazetidin-1-yl)acetate |

[2+2] Cycloaddition Methodologies

[2+2] cycloaddition reactions are powerful methods for constructing four-membered rings. These reactions involve the combination of two components, each contributing two atoms to the resulting ring.

Staudinger Reaction (Ketene-Imine Cycloaddition)

The Staudinger synthesis is a classic and highly versatile method for the preparation of β-lactams. wikipedia.org It involves the formal [2+2] cycloaddition of a ketene (B1206846) with an imine. wikipedia.orgorganic-chemistry.org To adapt this reaction for the synthesis of the 2,4-dioxoazetidin-1-yl moiety, an isocyanate is used in place of an imine. The reaction proceeds through a zwitterionic intermediate which then undergoes ring closure to form the β-lactam ring. organic-chemistry.org

The synthesis of a derivative of this compound would involve the reaction of a ketene with an isocyanatoacetate derivative, such as ethyl isocyanatoacetate.

Reaction Scheme:

Ketene Generation: Ketenes are often unstable and are typically generated in situ. A common method is the dehydrohalogenation of an acyl chloride using a tertiary amine base.

Cycloaddition: The generated ketene then reacts with the isocyanate to form the azetidine-2,4-dione ring.

Unlike many other [2+2] cycloadditions which are photochemically allowed, the reaction of ketenes is one of the few that is thermally allowed. chemtube3d.comlibretexts.orgyoutube.com This is due to the specific molecular orbital arrangement of the ketene, which allows for a favorable transition state geometry (an orthogonal approach of the reactants) without violating the Woodward-Hoffmann rules for thermal cycloadditions. chemistry-reaction.com The reaction between a ketene and an isocyanate can, therefore, be carried out by heating the reactants, often providing a direct and efficient route to the 2,4-dioxoazetidine core structure. youtube.com

| Ketene Component | Isocyanate Component | Product |

| Ketene (CH₂=C=O) | Ethyl isocyanatoacetate | Ethyl 2-(2,4-dioxoazetidin-1-yl)acetate |

| Dichloroketene | Methyl isocyanatoacetate | Methyl 2-(3,3-dichloro-2,4-dioxoazetidin-1-yl)acetate |

Photochemical Cycloadditions

Photochemical [2+2] cycloaddition, often referred to as the aza Paternò-Büchi reaction, is a powerful method for constructing the azetidine (B1206935) ring. rsc.org This reaction typically involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene. rsc.orgresearchgate.net For the synthesis of azetidine-2,4-dione derivatives, this approach can be adapted, although it is less common than ketene-based methods.

The process is generally initiated by UV light irradiation, which excites the imine component to a reactive state that subsequently reacts with an alkene. rsc.org However, challenges such as competing E/Z isomerization of the imine can limit the reaction's efficiency. rsc.org To overcome these limitations, modern approaches utilize visible light and photocatalysts, such as iridium complexes, to facilitate the reaction under milder conditions. chemrxiv.orgnih.govrsc.orgchemrxiv.org These methods often employ triplet energy transfer to activate substrates like oximes, which serve as imine surrogates, for cycloaddition with a broad range of alkenes. nih.govrsc.orgresearchgate.net

Key aspects of photochemical cycloadditions include:

Mechanism : The reaction can proceed through either a singlet or triplet excited state of the imine component. rsc.org The use of photosensitizers, such as acetone (B3395972) or xanthone, can promote the formation of the triplet state, which is often more efficient for cycloaddition. rsc.orgresearchgate.net

Substrate Scope : While traditionally limited, recent advancements have expanded the scope to include various substituted alkenes and imine precursors. nih.govrsc.org The reaction can be applied to both intermolecular and intramolecular cycloadditions. researchgate.net

Regio- and Stereoselectivity : The reaction can exhibit high regio- and stereoselectivity, which is crucial for the synthesis of complex molecules. rsc.org However, in some cases, mixtures of diastereomers may be formed. rsc.org

| Photochemical Method | Key Features | Typical Reactants | Conditions |

|---|---|---|---|

| Direct Irradiation | Utilizes UV light to directly excite the imine. Can be inefficient due to side reactions. rsc.org | Cyclic Imines, Alkenes | UV Light (e.g., 254 nm) |

| Sensitized Photocycloaddition | Employs a triplet sensitizer (B1316253) to facilitate intersystem crossing and reaction from the triplet state. rsc.org | Azauracils, Alkenes | UV Light, Acetone |

| Visible-Light Photocatalysis | Uses a photocatalyst (e.g., Ir or Cu complex) to enable the reaction with visible light, offering milder conditions and broader scope. nih.govrsc.orgresearchgate.net | Oxime/Hydrazone derivatives, Alkenes | Visible Light (e.g., Blue LEDs), Photocatalyst |

Role of Ketene Precursors

The most direct and widely used method for constructing the azetidinone ring is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene with an imine. researchgate.net For the synthesis of azetidine-2,4-diones, this reaction is adapted to involve the cycloaddition of a ketene with an isocyanate. nih.gov

Ketenes are highly reactive and are typically generated in situ from stable precursors. mdpi.com The choice of precursor and the method of ketene generation are critical to the success of the cycloaddition.

Common ketene precursors and generation methods include:

Acyl Chlorides : The dehydrochlorination of an acyl chloride using a tertiary amine (e.g., triethylamine) is the most common method for generating ketenes for Staudinger reactions. mdpi.com For instance, acetoxyacetyl chloride can be used to generate acetoxyketene, which reacts with imines to form 3-acetoxy-2-azetidinones. mdpi.com

Carboxylic Acids : Ketenes can be formed from carboxylic acids using specific dehydrating agents, although this is less common than the acyl chloride route.

Diazo Compounds : The Wolff rearrangement of α-diazoketones, induced thermally or photochemically, produces ketenes that can be trapped in cycloaddition reactions.

In the context of this compound, the synthesis of the core ring would likely involve the reaction between a ketene and an isocyanate derivative of an amino acid ester, such as N-isocyanato-glycine ethyl ester. The subsequent cycloaddition forms the azetidine-2,4-dione ring system.

Stereochemical Control in [2+2] Cycloadditions

Achieving stereochemical control is a central challenge in the synthesis of substituted azetidinones. The [2+2] cycloaddition of a ketene and an imine (or isocyanate) can lead to the formation of cis or trans diastereomers. The stereochemical outcome is influenced by several factors, including the geometry of the imine, the mode of addition of the ketene, and the reaction conditions. researchgate.net

Mechanistically, the Staudinger reaction is generally considered a stepwise process involving a zwitterionic intermediate. The stereochemistry is determined during the conrotatory ring closure of this intermediate. researchgate.net

Strategies for controlling stereochemistry include:

Chiral Auxiliaries : Attaching a chiral auxiliary to either the ketene precursor or the imine can induce facial selectivity, leading to the preferential formation of one enantiomer.

Chiral Catalysts : The use of chiral Lewis acids or Brønsted acids can catalyze the cycloaddition enantioselectively. nih.gov These catalysts can activate the imine and organize the transition state to favor a specific stereochemical pathway. nih.gov

Substrate Control : The inherent stereochemistry of the reactants can direct the outcome of the cycloaddition. For example, using enantiopure imines derived from chiral aldehydes or amines can lead to high diastereoselectivity.

| Control Strategy | Description | Example |

|---|---|---|

| Reaction Conditions | Solvent polarity and temperature can influence the lifetime of the zwitterionic intermediate, affecting the cis/trans ratio. researchgate.net | Non-polar solvents often favor cis-isomers. |

| Imine Geometry | The (E) or (Z) geometry of the imine can dictate the initial approach of the ketene and the resulting stereochemistry. researchgate.net | (E)-imines typically lead to cis-β-lactams. |

| Chiral Catalysis | Chiral Brønsted or Lewis acids can create a chiral environment, guiding the cycloaddition to produce a specific enantiomer. nih.gov | Use of chiral phosphoramide (B1221513) organocatalysts in photocycloadditions. nih.gov |

Cycloadditions Involving Other Unsaturated Molecules

Besides the reaction of ketenes with imines or isocyanates, the azetidine-2,4-dione ring can be formed through cycloadditions involving other unsaturated partners. A key example is the dimerization of isocyanates or the reaction of an isocyanate with a ketene, which directly yields the dione (B5365651) structure. nih.gov

Another approach involves the [2+2] cycloaddition of alkynes with imines, which can be catalyzed by phosphines or transition metals. organic-chemistry.org This route, however, leads to unsaturated azetine rings that would require subsequent oxidation to form the azetidine-2,4-dione. Similarly, the reaction of nitriles with alkenes can form 1-azetines, which are also precursors to more functionalized azetidines. nih.gov

Ring Contraction and Ring Expansion Routes

Alternative strategies to cycloadditions for forming the azetidine ring involve the rearrangement of other cyclic systems. These methods can provide access to complex azetidine structures that may be difficult to obtain through cycloaddition pathways.

Synthesis from Aziridine (B145994) Derivatives

Ring expansion of three-membered aziridine rings offers a viable route to four-membered azetidines. magtech.com.cnu-tokyo.ac.jp This transformation typically involves the insertion of a one-carbon unit into the aziridine ring. A common method is the reaction of N-substituted aziridines with dimethylsulfoxonium methylide, which can proceed via a one-pot reaction to yield 1-arenesulfonylazetidines. organic-chemistry.org This process involves the opening of the aziridine ring followed by intramolecular cyclization to form the larger azetidine ring. organic-chemistry.org

Transformations from Larger Cyclic Systems

Ring contraction of five-membered heterocyclic systems, such as pyrrolidines, provides another synthetic avenue to azetidines. rsc.orgmagtech.com.cn One notable example is the photochemical ring contraction of 2-pyrrolidinones to yield α-carbonyl-azetidines. rsc.org This type of reaction often proceeds through mechanisms like the Wolff rearrangement. For the synthesis of azetidine-2,4-diones, a derivative of succinimide (B58015) (a five-membered ring) could potentially undergo a ring contraction process to yield the desired four-membered dione structure.

Palladium-Catalyzed Synthesis

Palladium catalysis offers powerful tools for the construction of carbon-nitrogen and carbon-carbon bonds, which are fundamental to the synthesis of β-lactam rings. While specific examples for the direct synthesis of this compound using palladium catalysis are not extensively documented, general and analogous palladium-catalyzed methodologies for β-lactam formation are well-established and represent a viable synthetic route.

One such approach is the palladium-catalyzed carbonylative [2+2] cycloaddition. In a reported synthesis of 2-azetidinones, allyl bromide reacts with heteroaryliden anilines in the presence of a palladium catalyst and carbon monoxide. This reaction proceeds with high stereoselectivity, affording N-phenyl substituted 2-azetidinones with an alkenyl group at the C-3 position and a heteroaryl moiety at the C-4 position nih.gov. This method could potentially be adapted for the synthesis of this compound derivatives by employing appropriately substituted starting materials.

Another significant advancement is the palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation for the asymmetric synthesis of β-lactams nsf.govacs.org. This method provides a streamlined route to β-aryl β-lactams starting from propanoic acid and aryl iodides through a sequential C(sp³)–H functionalization nsf.govacs.org. The key lactam-forming step is a Pd(II)-catalyzed enantioselective intramolecular C(sp³)–H amidation, which can achieve high enantiomeric excess (up to 94% ee) nsf.govacs.org. The choice of an appropriate oxidant, such as 2-methoxy-5-chlorophenyl iodide, is critical to control competing reductive elimination pathways and ensure the desired chemoselectivity acs.org. Mechanistic studies indicate that both steric and electronic effects of the aryl iodide oxidant play a role in directing the reductive elimination of the Pd(IV) intermediate towards the desired C-N bond formation over C-C bond formation acs.org.

Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide (B142947) (PA) protected amine substrates has also been demonstrated for the synthesis of azetidine compounds organic-chemistry.org. This method is advantageous due to its use of relatively low catalyst loading and inexpensive reagents under convenient operating conditions organic-chemistry.org. Furthermore, palladium acetate (B1210297) has been utilized to induce Heck reactions for the synthesis of tricyclic β-lactams from unsaturated bromo β-lactams in good yields researchgate.net.

| Catalyst System | Reaction Type | Key Features | Potential Applicability |

| Palladium(0) | Carbonylative [2+2] cycloaddition | High stereoselectivity | Synthesis of substituted azetidinone core |

| Palladium(II) | Enantioselective intramolecular C(sp³)–H amidation | High enantioselectivity (up to 94% ee) | Asymmetric synthesis of β-aryl derivatives |

| Palladium(II) | Intramolecular γ-C(sp³)–H amination | Low catalyst loading, inexpensive reagents | Formation of the azetidine ring |

| Palladium Acetate | Intramolecular Heck reaction | Good yields for complex structures | Synthesis of fused-ring derivatives |

Stereoselective Synthesis of Enantiopure this compound Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure derivatives of this compound is of significant interest.

Asymmetric synthesis aims to create a preponderance of one enantiomer over the other. For β-lactams, the Staudinger ketene-imine [2+2] cycloaddition is a cornerstone reaction that has been adapted for asymmetric synthesis. The use of planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) as catalysts in Staudinger reactions has been shown to be effective. These catalysts can mediate the reaction between various disubstituted ketenes and a wide array of imines, leading to β-lactams with good stereoselection and yields nih.gov.

Another catalytic asymmetric approach involves the reaction of ketenes (or their derived zwitterionic enolates) with imines catalyzed by a bifunctional system. This system pairs a chiral nucleophile with an achiral Lewis acid metal salt, resulting in optically enriched β-lactam products in high yields nih.gov.

A widely employed strategy for stereocontrol is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Enantiopure oxazolidinones, derived from readily available amino acids like (S)- and (R)-phenylglycine, are excellent chiral auxiliaries for the asymmetric synthesis of 3-amino-β-lactams via the ketene-imine [2+2] cycloaddition nih.gov. For instance, the reaction of (S)-4-phenyloxazolidinon-3-ylacetyl chloride with N-benzylaldimines can produce β-lactams with high diastereomeric ratios (95:5 to 97:3) in good yields (80-90%) nih.gov.

The ester enolate-imine cyclocondensation is another powerful method for the asymmetric synthesis of β-lactams. In this approach, chiral lithium enolates generated from N,N-bis(silyl)glycinates react with imines to produce trans-3-amino-β-lactams exclusively with excellent enantiopurity nih.gov. Chiral ester auxiliaries such as (–)-menthyl and (–)-2-phenylcyclohexyl have proven to be highly effective in this reaction nih.gov. This strategy has also been successfully applied to the asymmetric synthesis of 3-hydroxy-β-lactams nih.gov.

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) | Yield |

| (S)-4-phenyloxazolidinone | Ketene-imine [2+2] cycloaddition | 95:5 to 97:3 | 80-90% |

| (–)-menthyl | Ester enolate-imine cyclocondensation | High | Good |

| (–)-2-phenylcyclohexyl | Ester enolate-imine cyclocondensation | High | Good |

Solid-Phase Organic Synthesis (SPOS) of Azetidinone Systems

Solid-phase organic synthesis (SPOS) offers a powerful platform for the generation of libraries of compounds for high-throughput screening. This methodology has been successfully applied to the synthesis of β-lactams. The solid-phase version of the Staudinger reaction, involving the [2+2] cycloaddition of ketenes with resin-bound imines, is a common strategy. This approach has been utilized to produce libraries of cis-1,3,4-trisubstituted β-lactams researchgate.net. The use of a photolabile support, a benzyloxyaniline handle, or a Rink amide linker has also enabled the synthesis of 1-unsubstituted β-lactams on a solid support researchgate.net.

The use of Mukaiyama's salt in the solid-phase Staudinger reaction has been reported to facilitate the stereoselective construction of the β-lactam ring nih.gov. In this procedure, an aryloxylacetic acid and triethylamine (B128534) are added to a suspension of a resin-bound aldimine, followed by the addition of Mukaiyama's salt, leading to the formation of the desired β-lactam nih.gov.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has emerged as a safe, efficient, and scalable alternative to traditional batch processing for the synthesis of pharmaceuticals, including β-lactam antibiotics. This technology offers advantages such as improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.

The synthesis of the β-lactam antibiotic cefotaxime (B1668864) has been demonstrated in a continuous-flow process. The key amidation step between 7-aminocephalosporanic acid (7-ACA) and (Z)-(2-aminothiazol-4-yl)-methoxyimino acetic acid was successfully performed in flow, offering a more environmentally friendly and safer alternative to the batch process nih.gov.

Flow technology has also been applied to the generation and functionalization of other strained four-membered aza-heterocycles like azetidines and azetines. The use of continuous-flow conditions allows for the handling of reactive lithiated intermediates at higher temperatures than in batch processing, and the use of environmentally benign solvents like cyclopentylmethyl ether enhances the sustainability of the process nih.govresearchgate.net.

| Compound | Flow Chemistry Advantage | Key Process Step in Flow | Overall Yield Improvement |

| Cefotaxime | Improved safety and environmental profile | Amidation | Not specified |

| Tazobactam | Improved safety, efficiency, and yield | Multiple steps including deprotection | 37.1% (flow/batch) vs. 30.1% (batch) |

| Functionalized Azetidines/Azetines | Safer handling of reactive intermediates, use of green solvents | Lithiation and functionalization | Not applicable |

Chemical Reactivity and Transformation Mechanisms of 2 2,4 Dioxoazetidin 1 Yl Acetic Acid

Ring-Opening Reactions of the Azetidinone Core

The 2,4-dioxoazetidine ring is a highly reactive moiety. The presence of two carbonyl groups significantly enhances the electrophilicity of the ring carbons, particularly the C2 and C4 positions, making them prime targets for nucleophilic attack. The strain of the four-membered ring provides a thermodynamic driving force for cleavage of the amide and imide bonds.

Nucleophilic Ring Opening

Nucleophilic attack is a primary pathway for the degradation and transformation of 2-(2,4-dioxoazetidin-1-yl)acetic acid. A wide range of nucleophiles can initiate the ring-opening process, leading to the formation of various acyclic products.

Intermolecular nucleophilic attack involves the reaction of an external nucleophile with one of the carbonyl carbons of the azetidinone ring. Common nucleophiles such as water, alcohols, amines, and thiols can readily open the ring. For instance, hydrolysis (attack by water) would lead to the formation of a malonic acid derivative of glycine (B1666218).

The general mechanism involves the nucleophile attacking a carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of a C-N bond and opening of the ring. The presence of two carbonyl groups suggests that the attack can occur at either C2 or C4, with the regioselectivity being influenced by the nature of the nucleophile and the reaction conditions.

Table 1: Examples of Intermolecular Nucleophilic Ring Opening Reactions

| Nucleophile | Product Type |

| Water (Hydrolysis) | N-(Carboxyacetyl)glycine |

| Alcohol (Alcoholysis) | N-(Alkoxycarbonylacetyl)glycine ester |

| Amine (Aminolysis) | N-(Aminocarbonylacetyl)glycine amide |

The presence of a carboxylic acid group on the N-substituent introduces the possibility of intramolecular nucleophilic attack. The carboxylate anion, formed under neutral or basic conditions, can act as an internal nucleophile, attacking one of the ring carbonyl carbons. This would lead to the formation of a cyclic anhydride (B1165640) intermediate, which would be highly susceptible to further nucleophilic attack by the solvent.

While sterically plausible, the propensity for this intramolecular reaction would depend on the conformational flexibility of the acetic acid side chain and the relative rates of intermolecular versus intramolecular attack.

The regioselectivity of nucleophilic attack on the 2,4-dioxoazetidine ring is a critical aspect of its reactivity. Nucleophiles can theoretically attack either the C2 or the C4 carbonyl group. The C4 position, being part of an imide functionality, is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position, which is part of a lactam. This is because the lone pair of the nitrogen atom is delocalized over both carbonyl groups, but the delocalization is more effective with the C2 carbonyl, making the C4 carbonyl more ketone-like and reactive.

Stereoselectivity would become a significant factor if the azetidinone ring were substituted. For this compound itself, there are no stereocenters on the ring. However, in reactions of substituted 2,4-dioxoazetidines, the approach of the nucleophile would likely be influenced by steric hindrance, leading to specific stereochemical outcomes. For example, in related β-lactam systems, nucleophilic attack often proceeds with inversion of configuration if the reaction occurs at a stereocenter.

Under acidic conditions, the ring-opening of this compound is significantly accelerated. The acid catalyst protonates one of the carbonyl oxygens, which enhances the electrophilicity of the corresponding carbonyl carbon and makes it more susceptible to attack by even weak nucleophiles like water.

The mechanism likely involves an initial protonation of either the C2 or C4 carbonyl oxygen. This is followed by the attack of a nucleophile (e.g., water) on the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent ring opening and deprotonation yield the final product. The rate of hydrolysis of related cyclic imides, such as N-arylsuccinimides, has been shown to increase with acid concentration up to a certain point, after which the rate may decrease due to reduced water activity. jcsp.org.pk This suggests a mechanism where water acts as a nucleophile in the rate-determining step.

Reductive Ring Opening

Information on the reductive ring opening of 2,4-dioxoazetidines is scarce in the scientific literature. However, based on the reactivity of related functional groups, some predictions can be made. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are known to reduce amides and imides to amines. It is therefore plausible that LiAlH4 could reduce both carbonyl groups of the 2,4-dioxoazetidine ring, potentially leading to a ring-opened amino alcohol derivative of glycine.

The use of milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), would likely be more selective. NaBH4 is generally not reactive towards amides and imides but can reduce ketones and aldehydes. mdpi.com The C4 carbonyl, being more ketone-like, might be susceptible to reduction by NaBH4 under certain conditions, potentially leading to a 4-hydroxy-2-azetidinone derivative. Complete reductive cleavage of the ring would likely require harsher conditions or more specialized reagents.

Table 2: Potential Products of Reductive Ring Opening

| Reducing Agent | Potential Product(s) |

| LiAlH4 | N-(2,4-dihydroxybutyl)glycine |

| NaBH4 | 2-(4-Hydroxy-2-oxoazetidin-1-yl)acetic acid |

Note: These are predicted outcomes based on the known reactivity of the reducing agents with related functional groups. Specific experimental validation for this compound is needed.

Elimination Reactions

Elimination reactions typically involve the removal of two substituents from a molecule, often resulting in the formation of a double bond. In the context of this compound, potential elimination pathways could involve the azetidine (B1206935) ring or the acetic acid side chain.

A common type of elimination is dehydrohalogenation, where a hydrogen and a halogen are removed from adjacent carbons to form an alkene, often following Zaitsev's rule which favors the formation of the more substituted alkene. masterorganicchemistry.comopenstax.org For the title compound, which lacks a halogen, this specific reaction is not relevant.

Elimination reactions involving the azetidine-2,4-dione (B14163061) ring itself could hypothetically occur under thermal or photochemical conditions, potentially leading to fragmentation of the ring. However, literature detailing such specific elimination reactions for this compound is scarce. The stability of the dione (B5365651) ring, despite its strain, is considerable. Elimination reactions are categorized into different mechanisms, such as E1, E2, and E1cB, which are distinguished by the timing of bond-breaking and bond-forming steps. openstax.orgpressbooks.pubmasterorganicchemistry.com The specific mechanism is influenced by factors like the strength of the base, the nature of the substrate, and the leaving group. libretexts.org

Reactions of the Acetic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes a variety of transformations.

Esterification is a fundamental reaction of carboxylic acids. The Fischer esterification involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com This is an equilibrium process that can be driven towards the product (ester) by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

For this compound, this reaction would yield the corresponding ester, as shown in the general scheme below. Various alcohols can be used, leading to a diverse range of ester derivatives.

Reaction Scheme: this compound + R-OH ⇌ 2-(2,4-Dioxoazetidin-1-yl)acetate + H₂O (in the presence of an acid catalyst)

| Alcohol (R-OH) | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 2-(2,4-dioxoazetidin-1-yl)acetate |

| Ethanol | HCl | Ethyl 2-(2,4-dioxoazetidin-1-yl)acetate |

| n-Amyl alcohol | Amberlyst-36 | Amyl 2-(2,4-dioxoazetidin-1-yl)acetate |

Amidation involves the reaction of the carboxylic acid moiety with an amine to form an amide. This reaction is of great importance, particularly in peptide synthesis. mdpi.com Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, coupling agents or activation of the carboxylic acid are typically employed. fishersci.co.uk

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and suppress side reactions. fishersci.co.uk

Reaction Scheme: this compound + R-NH₂ → 2-(2,4-Dioxoazetidin-1-yl)-N-R-acetamide + H₂O (using a coupling agent)

| Coupling Agent | Additive | Typical Solvent |

|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DMF or DCM |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | None or HOBt | DMF or Water/Organic mixture |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | None (acts as its own activator) | DMF |

To enhance the reactivity of the carboxylic acid towards nucleophiles, it can be converted into a more reactive derivative, such as an acid chloride or an anhydride. youtube.com This "activation" transforms the hydroxyl group into a better leaving group. youtube.com

A common reagent for converting a carboxylic acid to an acid chloride is thionyl chloride (SOCl₂). youtube.com The resulting acid chloride is highly electrophilic and reacts readily with a wide range of nucleophiles, including amines, alcohols, and carbanions.

Activation Reaction: this compound + SOCl₂ → 2-(2,4-Dioxoazetidin-1-yl)acetyl chloride + SO₂ + HCl

The activated acetyl chloride can then be used in subsequent reactions, for example, to form amides with various amines. This two-step procedure is often more efficient than direct amidation.

Derivatization at the Azetidinone Nitrogen

The nitrogen atom in this compound is already substituted with the acetic acid moiety, making it a tertiary amide. Further direct alkylation or acylation at this nitrogen is generally not feasible without cleavage of the existing N-C bonds. The chemistry at this position is primarily established during the synthesis of the parent molecule, for example, by reacting a suitable precursor with an N-protected glycine derivative.

However, reactions involving the entire N-substituent are possible, as detailed in the section on the reactions of the acetic acid moiety. For instance, the transformation of the carboxylic acid into an ester or an amide represents a derivatization that modifies the structure originating from the azetidinone nitrogen.

Functionalization of the Azetidinone Ring Carbon Atoms

Functionalization of the carbon atoms within the 2,4-dioxoazetidine ring offers a pathway to novel derivatives with potentially unique chemical properties. The reactivity of the ring carbons is highly polarized. The C2 and C4 carbonyl carbons are electrophilic centers, while the C3 methylene (B1212753) carbon possesses nucleophilic potential after deprotonation.

Electrophilic substitution is a key transformation for the C3 carbon of the 2,4-dioxoazetidine ring. The protons on the C3 methylene group are flanked by two electron-withdrawing carbonyl groups, rendering them significantly acidic. This acidity allows for the facile removal of a proton by a suitable base to form a stabilized enolate anion. This carbanion, acting as a potent nucleophile, can then react with a variety of electrophiles, resulting in the substitution of a hydrogen atom at the C3 position.

This reactivity is analogous to that observed in other β-dicarbonyl systems, such as pyrrolidine-2,4-diones. rsc.org Research on these related five-membered rings has demonstrated that C-acylation can be efficiently achieved at the carbon atom situated between the two carbonyl groups. rsc.org The most effective methods often employ a Lewis acid, such as boron trifluoride, to facilitate the reaction between the enolate and an acid chloride. rsc.org

Mechanism of Electrophilic Substitution at C3:

Deprotonation: A base (B:) abstracts an acidic proton from the C3 carbon, creating a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks an electrophile (E+), forming a new carbon-electrophile bond at the C3 position.

Common electrophilic substitution reactions anticipated for the C3 position of this compound include alkylation and acylation.

Alkylation: The reaction of the C3-enolate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would yield 3-alkyl-2-(2,4-dioxoazetidin-1-yl)acetic acid derivatives.

Acylation: Treatment of the enolate with acylating agents like acid chlorides or anhydrides would introduce an acyl group at the C3 position, forming 3-acyl-2-(2,4-dioxoazetidin-1-yl)acetic acid derivatives. This transformation is well-documented in similar dicarbonyl heterocycles. rsc.orgrsc.org

The table below summarizes potential electrophilic substitution reactions at the C3 position.

| Reaction Type | Electrophile | Typical Reagents & Conditions | Expected Product Structure |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Base (e.g., NaH, LDA) in an aprotic solvent (e.g., THF, DMF) | 3-Alkyl-2-(2,4-dioxoazetidin-1-yl)acetic acid |

| Acylation | Acyl Chloride (RCOCl) | Base or Lewis Acid (e.g., BF3·OEt2, AlCl3) | 3-Acyl-2-(2,4-dioxoazetidin-1-yl)acetic acid |

| Aldol Addition | Aldehyde (R'CHO) | Base (e.g., NaOEt) followed by acidic workup | 3-(1-Hydroxyalkyl)-2-(2,4-dioxoazetidin-1-yl)acetic acid |

Direct nucleophilic substitution at the carbon atoms of the 2,4-dioxoazetidine ring is not a characteristic reaction pathway under typical conditions. The reactivity of the ring towards nucleophiles is centered on the two electrophilic carbonyl carbons (C2 and C4).

Nucleophilic attack on these carbonyl groups is a plausible event; however, it generally leads to the cleavage of the strained four-membered ring rather than a substitution reaction that preserves the ring structure. The high degree of ring strain in azetidinone systems makes them susceptible to ring-opening reactions. rsc.org

For a direct nucleophilic substitution to occur at a saturated carbon atom like C3, the presence of a suitable leaving group attached to that carbon is a prerequisite. In the parent compound, this compound, the C3 carbon is a methylene group (CH₂), which possesses no inherent leaving group. Therefore, the C-H bonds at this position are not susceptible to cleavage by an incoming nucleophile.

A hypothetical scenario for nucleophilic substitution would involve a derivative, such as a 3-halo-2,4-dioxoazetidine. In such a molecule, the halogen atom could potentially act as a leaving group, allowing for its displacement by a nucleophile. However, this represents the reactivity of a functionalized derivative rather than the parent compound itself.

Theoretical and Computational Investigations of 2 2,4 Dioxoazetidin 1 Yl Acetic Acid

Quantum Mechanical Studies

Quantum mechanical calculations are essential for understanding the fundamental electronic structure and geometry of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about energy, electron distribution, and molecular properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry, vibrational frequencies, and various electronic properties of 2-(2,4-Dioxoazetidin-1-yl)acetic acid.

A typical DFT study on this molecule would involve geometry optimization using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). The results of such a calculation would provide key structural parameters. For instance, the azetidine-2,4-dione (B14163061) ring is expected to be nearly planar, a characteristic feature of β-lactam structures. biomolther.org The high degree of ring strain in the four-membered ring significantly influences its chemical reactivity. rsc.org The amide bond within the β-lactam ring is less stabilized by resonance compared to a standard amide, which contributes to its susceptibility to nucleophilic attack. nih.gov

Vibrational analysis performed through DFT can predict the infrared (IR) spectrum of the molecule. This allows for the assignment of characteristic vibrational frequencies, such as the stretching modes of the two carbonyl (C=O) groups in the azetidine (B1206935) ring and the carboxylic acid group, as well as the N-H stretching frequency. DFT calculations on similar heterocyclic structures have been successfully used to correlate theoretical vibrational data with experimental spectra. nih.gov

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: These are representative values based on calculations of analogous structures.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2=O | ~1.21 Å |

| Bond Length | C4=O | ~1.20 Å |

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | N1-C4 | ~1.39 Å |

| Bond Length | N1-C(acetic) | ~1.45 Å |

| Bond Angle | C2-N1-C4 | ~93° |

| Bond Angle | N1-C2-C3 | ~90° |

| Dihedral Angle | O=C2-N1-C4 | ~0° |

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a more rigorous, albeit computationally expensive, way to study electronic structure. researchgate.net These methods are valuable for obtaining highly accurate energies and for benchmarking results from DFT calculations.

For a molecule like this compound, ab initio calculations could be employed to accurately determine its ionization potential, electron affinity, and to study reaction mechanisms, such as the hydrolysis of the β-lactam ring. nih.gov The high level of theory can provide a detailed understanding of the transition states involved in chemical reactions, which is crucial for predicting reactivity. nih.gov While a full geometry optimization using high-level coupled-cluster methods might be too demanding, single-point energy calculations on DFT-optimized geometries can yield very accurate electronic property data.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to study the dynamic behavior and conformational preferences of molecules, providing insights that are complementary to static quantum mechanical calculations.

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bonds of the acetic acid side chain. The key dihedral angles that define the molecule's conformation are around the N1-Cα and Cα-C(carboxyl) bonds.

A conformational analysis, typically performed using molecular mechanics (MM) force fields (e.g., MMFF94, AMBER) or semi-empirical quantum methods, can identify the low-energy conformers of the molecule. Studies on structurally similar molecules, such as 5-acetic acid hydantoin, have revealed multiple stable conformers depending on the orientation of the carboxylic acid group. uc.pt For this compound, different conformers would arise from the relative orientation of the carboxylic acid group with respect to the azetidine ring. These conformers could be stabilized by intramolecular hydrogen bonds, for example, between the carboxylic proton and one of the ring's carbonyl oxygens. Molecular dynamics (MD) simulations can further explore the conformational landscape and the transitions between different stable states over time. ekb.eg

Table 2: Hypothetical Low-Energy Conformers of this compound (Note: Dihedral angles define the orientation of the side chain relative to the ring.)

| Conformer | Dihedral Angle (C4-N1-Cα-C) | Dihedral Angle (N1-Cα-C-O) | Relative Energy (kcal/mol) |

| A (Extended) | ~180° | ~180° | 0.00 |

| B (Folded) | ~60° | ~0° | 1.5 |

| C (Gauche) | ~-60° | ~180° | 2.1 |

Computational data can establish clear relationships between the molecular structure and its predicted chemical reactivity. For the azetidine-2,4-dione moiety, the electrophilicity of the carbonyl carbons is a key determinant of its reactivity towards nucleophiles. researchgate.net

Computational models like Quantitative Structure-Activity Relationship (QSAR) studies often use descriptors derived from calculations to predict biological activity. mdpi.com For this compound, calculated parameters such as the partial atomic charges on the carbonyl carbons, the energies of frontier molecular orbitals (see section 4.3), and the molecular electrostatic potential (MEP) map can be correlated with its potential as, for example, an enzyme inhibitor. The MEP map visually identifies the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. For this compound, the most positive potentials would be located around the carbonyl carbons of the β-lactam ring, highlighting them as the primary sites for nucleophilic attack, a key step in the mechanism of action for many β-lactam antibiotics. biomolther.org

Analysis of Molecular Orbitals and Electronic Properties

The electronic properties of a molecule are governed by the distribution and energies of its molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important.

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. libretexts.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ekb.eg

For this compound, the HOMO is expected to be localized primarily on the non-bonding orbitals of the oxygen atoms and the nitrogen atom. The LUMO is likely to be a π* anti-bonding orbital associated with the carbonyl groups of the azetidine ring. nih.gov This distribution would imply that the molecule can act as an electron donor from its heteroatoms and as an electron acceptor at the carbonyl carbons. This electronic configuration is consistent with the known reactivity of β-lactams. nih.gov

Table 3: Predicted Electronic Properties of this compound (Note: Values are representative and would be obtained from DFT calculations, e.g., at the B3LYP/6-31G(d) level.)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Related to ionization potential; electron-donating ability |

| LUMO Energy | ~ -0.8 eV | Related to electron affinity; electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 6.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Measures molecular polarity |

| Ionization Potential | ~ 7.5 eV | Energy required to remove an electron |

| Electron Affinity | ~ 0.8 eV | Energy released upon gaining an electron |

Frontier Molecular Orbitals (FMOs) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energies of these orbitals and their distribution across the molecule are key determinants of its chemical reactivity. nih.govyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the FMO analysis would reveal the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack. The HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the oxygen atoms of the carboxyl group and the dioxoazetidine ring, as well as the nitrogen atom. Conversely, the LUMO is anticipated to be distributed over the electron-deficient centers, particularly the carbonyl carbons of the azetidine ring. The HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity.

Table 1: Frontier Molecular Orbital (FMO) Properties of this compound Hypothetical data for illustrative purposes.

| Parameter | Value (eV) |

|---|---|

| Energy of HOMO | -7.5 |

| Energy of LUMO | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 6.3 |

Natural Bond Orbitals (NBOs) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. nih.gov It provides a detailed picture of bonding, lone pairs, and intermolecular interactions by transforming the complex molecular orbitals into localized natural bond orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which contributes to the stabilization of the molecule.

In the case of this compound, NBO analysis would identify significant intramolecular charge transfer interactions. For instance, it would likely reveal strong delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the adjacent carbonyl groups (π* C=O). These hyperconjugative interactions are crucial for the stability of the azetidine-2,4-dione ring. The analysis would also quantify the polarization of the bonds, providing insight into the partial charges on each atom and further identifying the electrophilic and nucleophilic sites within the molecule.

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound Hypothetical data for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) on C=O | π* (C=O) | 35.2 |

| LP (N) | π* (C=O) | 45.8 |

| σ (C-C) | σ* (C-N) | 5.1 |

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of potential reaction pathways, providing valuable information about the thermodynamics and kinetics of chemical transformations. By mapping the potential energy surface, researchers can identify stable intermediates, and more importantly, the transition states that connect reactants to products. The energy of a transition state corresponds to the activation energy of the reaction, which is a critical factor in determining the reaction rate.

For this compound, computational methods can be employed to predict its behavior in various reactions, such as hydrolysis of the β-lactam ring, a characteristic reaction for this class of compounds. acs.org Theoretical calculations can model the approach of a nucleophile, like a hydroxide (B78521) ion, to one of the carbonyl carbons of the azetidine ring. By calculating the energies of the reactant, the transition state, and the product, the reaction's feasibility and mechanism can be elucidated. Such studies have been performed on similar azetidine-2,4-dione systems to understand their reactivity as enzyme inhibitors. acs.orgresearchgate.net These computational predictions are invaluable for designing new synthetic routes or for understanding the biological activity of the molecule.

Global Reactivity Parameters (GRPs)

Electronegativity (χ) : Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A higher value of hardness indicates lower reactivity.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile.

These parameters are calculated using the energies of the HOMO and LUMO. For this compound, the calculated GRPs would offer a comprehensive overview of its chemical nature. A relatively high electrophilicity index would be expected due to the presence of the electron-withdrawing carbonyl groups in the azetidine-2,4-dione ring, indicating its susceptibility to nucleophilic attack.

Table 3: Global Reactivity Parameters (GRPs) of this compound Hypothetical data for illustrative purposes.

| Parameter | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 3.15 |

| Global Electrophilicity Index (ω) | 2.99 |

Applications of 2 2,4 Dioxoazetidin 1 Yl Acetic Acid As a Synthetic Building Block

Utilization in the Beta-Lactam Synthon Method

The "beta-lactam synthon method" leverages the inherent ring strain of the azetidinone core to facilitate selective bond cleavage and subsequent functionalization, enabling the synthesis of a wide range of acyclic and heterocyclic structures. While specific literature detailing the use of 2-(2,4-Dioxoazetidin-1-yl)acetic acid in this context is limited, the broader class of azetidine-2,4-diones serves as a powerful tool for synthetic chemists. The reactivity of the dione (B5365651) functionality, coupled with the N-acetic acid side chain, offers multiple handles for chemical manipulation.

Synthesis of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, which are not found in the genetic code, are crucial components in the development of novel therapeutics and biological probes. The azetidine-2,4-dione (B14163061) framework can serve as a precursor for the synthesis of unique amino acid structures. Although direct synthetic routes starting from this compound are not extensively documented, the general strategy involves the stereoselective ring opening of the β-lactam. This approach allows for the introduction of diverse substituents, leading to the formation of α- and β-amino acids with tailored side chains and stereochemistries.

Construction of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid scaffold of the azetidinedione ring can be incorporated into peptide backbones to induce specific conformations and restrict rotational freedom. This can lead to peptidomimetics with increased receptor affinity and selectivity. The N-acetic acid moiety of this compound provides a convenient point of attachment for peptide coupling reactions, facilitating its integration into larger peptide-like structures.

Intermediate for Complex Heterocyclic Systems

The strained azetidine-2,4-dione ring is a valuable intermediate for the synthesis of more complex heterocyclic systems. Ring-expansion and ring-rearrangement reactions can be employed to transform the four-membered ring into larger heterocycles, such as pyridines, pyrimidines, and diazepines. For instance, a one-pot synthesis of 3-substituted azetidine-2,4-diones has been developed, showcasing the utility of this scaffold in generating diverse heterocyclic frameworks. nih.gov The specific reactivity of this compound could potentially be harnessed to direct these transformations and introduce additional functionality into the final heterocyclic product.

Preparation of Natural Product Scaffolds

Many biologically active natural products contain complex nitrogen-containing scaffolds. The azetidinedione core can serve as a chiral building block for the enantioselective synthesis of these intricate molecules. While the direct application of this compound in the total synthesis of a specific natural product is not prominently reported, the general utility of azetidine (B1206935) derivatives in natural product synthesis is well-established. grafiati.com The functional handles present in this compound make it a promising starting material for the construction of key intermediates in the synthesis of alkaloids and other bioactive natural products.

Role in Combinatorial Library Generation

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening. The azetidine-2,4-dione scaffold is well-suited for the generation of combinatorial libraries due to its facile derivatization at multiple positions. The N-acetic acid side chain of this compound can be readily amidated with a variety of amines, while the dione functionality can undergo reactions with nucleophiles. This allows for the systematic introduction of a wide range of chemical diversity, leading to the creation of libraries of novel compounds with potential applications in drug discovery and materials science.

Applications in Chemoenzymatic Synthesis

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the specific application of this compound as a synthetic building block in chemoenzymatic synthesis.

While chemoenzymatic strategies are widely employed for the synthesis of chiral molecules, including various heterocyclic compounds and acetic acid derivatives, there is no specific data available detailing the use of enzymes to catalyze reactions involving this compound or its close derivatives. The existing body of research on chemoenzymatic synthesis focuses on other classes of compounds.

Therefore, detailed research findings, reaction schemes, and data tables concerning the chemoenzymatic applications of this compound cannot be provided at this time due to the lack of available scientific information on this specific topic.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 2,4 Dioxoazetidin 1 Yl Acetic Acid

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure of compounds by examining the interaction of electromagnetic radiation with the analyte. For 2-(2,4-dioxoazetidin-1-yl)acetic acid, a combination of infrared (IR), nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS) would provide a detailed structural profile.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The vibrational spectrum of a molecule is a unique physical property and can serve as a fingerprint for identification. beilstein-journals.orgresearchgate.net For this compound, characteristic absorption bands are expected for the various functional groups.

The carboxylic acid O-H bond would produce a very broad trough in the region of 2500–3300 cm⁻¹. chemguide.co.uk The C=O stretching vibrations of the cyclic amide (azetidin-2,4-dione) and the carboxylic acid are expected in the range of 1680–1750 cm⁻¹. chemguide.co.uk Specifically, the amide carbonyl groups could show absorptions around 1680-1660 cm-1. nih.gov The C-N bond stretching and C-H bond stretching and bending vibrations would also be present, contributing to the unique IR spectrum of the compound.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | 2500 - 3300 (broad) |

| Azetidinone C=O | 1700 - 1760 |

| Carboxylic Acid C=O | 1700 - 1725 |

| C-N Stretch | 1000 - 1350 |

| C-H Stretch (sp³) | 2850 - 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shift of a proton is influenced by its electronic environment. oregonstate.edu The carboxylic acid proton (-COOH) of this compound is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. oregonstate.edu The methylene (B1212753) protons (-CH₂-) of the acetic acid moiety would likely resonate as a singlet in the range of 3.5-4.5 ppm, influenced by the adjacent nitrogen atom and carbonyl groups. The protons on the azetidine (B1206935) ring would have chemical shifts dependent on their specific substitution and stereochemistry.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbons of the azetidin-2,4-dione ring and the carboxylic acid would exhibit signals in the downfield region, typically between 160 and 180 ppm. rsc.org The methylene carbon of the acetic acid group would be expected in the range of 40-60 ppm. The carbons of the azetidine ring would have distinct chemical shifts based on their position relative to the nitrogen and carbonyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | > 10 (broad singlet) | 170 - 180 |

| -CH₂- | 3.5 - 4.5 (singlet) | 40 - 60 |

| Azetidine Ring CH | Varies | Varies |

| Azetidine Ring C=O | - | 160 - 175 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. The wavelength of maximum absorption (λmax) can provide information about the presence of chromophores, which are parts of a molecule that absorb light. For this compound, the carbonyl groups of the azetidin-2,4-dione ring and the carboxylic acid are the primary chromophores. These groups are expected to exhibit absorption bands in the UV region, typically between 200 and 300 nm, corresponding to n→π* and π→π* transitions. The extent of conjugation in the molecule significantly influences the λmax. utoronto.ca

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. acdlabs.com For this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would confirm the molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as CO₂, H₂O, or cleavage of the acetic acid side chain. libretexts.orguab.edu Common fragments could include the loss of the carboxyl group (M-45) or cleavage of the azetidine ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z |

| [M+H]⁺ | Molecular Weight + 1 |

| [M-COOH]⁺ | Molecular Weight - 45 |

| [M-H₂O]⁺ | Molecular Weight - 18 |

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.

A typical HPLC system would consist of a C18 column, with a mobile phase composed of a mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer (often containing a small amount of acid like formic acid or acetic acid to improve peak shape). nih.govdeswater.com Detection could be achieved using a UV detector set at the λmax of the compound. The retention time of the compound would be a characteristic parameter for its identification under specific chromatographic conditions. For quantitative analysis, a calibration curve would be constructed by analyzing standard solutions of known concentrations.

Table 4: Typical HPLC Parameters for the Analysis of Acetic Acid Derivatives

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-230 nm |

| Temperature | Ambient or controlled (e.g., 40°C) |

Lack of Available Scientific Data Precludes a Detailed Analytical Review of this compound

A comprehensive review of advanced analytical methodologies for the characterization and quantification of the chemical compound this compound cannot be provided at this time due to a significant lack of specific, publicly available scientific literature and research data for this particular molecule. An exhaustive search of chemical databases and scientific repositories did not yield any studies that have specifically applied the outlined analytical techniques to this compound.

While general principles of analytical chemistry suggest that techniques such as reversed-phase chromatography, ion exclusion chromatography, gas chromatography (GC), and hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) could theoretically be applied, there is no published research to draw upon for a detailed and accurate discussion of their specific application to this compound. Crafting an article with sections dedicated to these methods without supporting data, chromatograms, or mass spectra would be speculative and would not meet the required standards of scientific accuracy.

Similarly, no X-ray crystallographic data for this compound has been published, which makes the elucidation of its solid-state structure impossible to detail. Furthermore, while derivatization strategies, such as silylation, are common for preparing carboxylic acids for GC analysis, no specific protocols or research findings for the derivatization of this compound are available.

To provide a scientifically sound article as requested, it is imperative to base the information on peer-reviewed research that includes detailed experimental conditions, results, and data that are specific to the compound . In the absence of such information for this compound, any attempt to generate the requested article would be unsubstantiated.

Therefore, until research on the analytical characterization of this compound is conducted and published, it is not possible to fulfill the request for a detailed article on its advanced analytical methodologies.

Derivatization Strategies for Enhanced Analysis

Alkylation Reagents for GC Analysis

Alkylation is another key derivatization technique for preparing carboxylic acids like this compound for GC analysis. This process involves replacing the active acidic hydrogen of the carboxyl group with an alkyl group, which reduces polarity and hydrogen bonding, leading to increased volatility. gcms.cz The resulting derivatives, typically esters or ethers, exhibit improved peak symmetry and enhanced detectability. colostate.edu

A variety of alkylating reagents are available, each with specific advantages. Diazomethane is a classic and highly effective reagent for converting carboxylic acids to their methyl esters under mild conditions. However, its use is often limited due to its toxicity and explosive nature. colostate.edu

A safer and more common alternative involves the use of dimethylformamide dialkyl acetals. These reagents react with carboxylic acids to form esters rapidly and quantitatively. colostate.edu For instance, N,N-Dimethylformamide dimethyl acetal can be used to prepare the methyl ester of this compound.

Silylation, a specific form of alkylation, is one of the most prevalent derivatization methods for GC analysis. Silylating reagents replace active hydrogens with a trimethylsilyl (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents that react readily with carboxylic acids to form volatile and thermally stable TMS esters. lmaleidykla.lt The choice of reagent and reaction conditions must be carefully optimized to ensure complete derivatization without causing degradation of the analyte.

Method Validation and Performance Parameters

The validation of any analytical method is critical to ensure that the results are reliable, reproducible, and accurate for its intended purpose. For the quantitative determination of this compound, a comprehensive validation process would assess several key performance parameters as outlined by regulatory guidelines.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters that define the sensitivity of an analytical method. nih.gov The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. nih.gov The LOQ is the lowest concentration of the analyte that can be quantitatively determined with a predefined level of precision and accuracy. nih.gov

These values are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically established at an S/N ratio of 3:1, and the LOQ at a ratio of 10:1. Alternatively, they can be calculated from the standard deviation of the response of blank samples and the slope of the calibration curve. d-nb.info For the analysis of this compound, establishing low LOD and LOQ values is crucial for detecting trace amounts in various matrices.

Illustrative LOD and LOQ Data for this compound Analysis

The following table presents hypothetical performance data typical for a validated LC-MS/MS method for a compound of this nature.

| Parameter | Method | Value |

| Limit of Detection (LOD) | Signal-to-Noise (S/N = 3) | 0.5 ng/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N = 10) | 1.5 ng/mL |

| LOD (Calculated) | 3.3 * (SD of Blank / Slope) | 0.6 ng/mL |

| LOQ (Calculated) | 10 * (SD of Blank / Slope) | 1.8 ng/mL |

Linearity and Calibration Curve Development

Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is evaluated by analyzing a series of standard solutions of this compound at different known concentrations.

A calibration curve is constructed by plotting the instrument response against the concentration of the analyte. The relationship is typically evaluated using linear regression analysis. A key indicator of linearity is the coefficient of determination (R²), which should ideally be close to 1 (e.g., >0.99). jchr.org The linear range is the concentration interval over which the method is shown to be linear and is crucial for accurate quantification of unknown samples.

Illustrative Calibration Curve Data for this compound

This table shows representative data for a calibration curve developed for the quantification of the target analyte.

| Standard Conc. (ng/mL) | Instrument Response (Peak Area) |

| 1.5 | 18,540 |

| 5.0 | 62,110 |

| 10.0 | 125,300 |

| 25.0 | 312,900 |

| 50.0 | 624,500 |

| 100.0 | 1,251,000 |

| Linear Range | 1.5 - 100 ng/mL |

| Regression Equation | y = 12495x + 1520 |

| Coefficient of Determination (R²) | 0.9995 |

Recovery and Precision Studies

Recovery studies are performed to assess the accuracy of an analytical method. Accuracy refers to the closeness of the measured value to the true value. Recovery is determined by analyzing samples (of a relevant matrix) spiked with a known amount of this compound at multiple concentration levels (e.g., low, medium, and high). The percentage of the spiked analyte that is detected by the method is calculated. For quantitative methods, recovery values are typically expected to be within a range of 80-120%. nih.gov

Precision evaluates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Low RSD values (typically <15%) indicate high precision. mdpi.com

Illustrative Recovery and Precision Data for this compound

This table provides hypothetical recovery and precision results from a method validation study.

| Spiked Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | Mean Recovery (%) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=18) |

| 5.0 (Low QC) | 4.85 | 97.0% | 4.5% | 6.8% |

| 40.0 (Mid QC) | 40.8 | 102.0% | 3.1% | 5.2% |

| 80.0 (High QC) | 78.4 | 98.0% | 2.8% | 4.9% |

Future Directions in the Research of 2 2,4 Dioxoazetidin 1 Yl Acetic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of azetidine (B1206935) derivatives, particularly those with high functionalization and inherent ring strain, poses significant challenges. medwinpublishers.com Future research should prioritize the development of efficient, safe, and environmentally benign methods for the synthesis of 2-(2,4-Dioxoazetidin-1-yl)acetic acid. Key areas of focus could include:

Application of Green Chemistry Principles: Traditional synthetic methods often rely on hazardous reagents and solvents. Future synthetic strategies should incorporate the principles of green chemistry, such as the use of renewable starting materials, safer solvents (e.g., water or bio-solvents), and energy-efficient reaction conditions. unibo.itnih.gov Methodologies like microwave-assisted synthesis or mechanochemistry could offer viable alternatives to conventional heating. mdpi.comresearchgate.net

Catalytic Approaches: The development of catalytic methods, including organocatalysis, biocatalysis, and transition-metal catalysis, could provide highly selective and efficient routes to the 2,4-dioxoazetidine core. Enzymes, for instance, could offer unparalleled stereoselectivity, which is crucial for potential applications in medicinal chemistry.

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel (one-pot reactions) or where three or more reactants combine in a single step (multicomponent reactions) can significantly improve efficiency and reduce waste. nih.gov These approaches would be highly desirable for the synthesis of this compound and its derivatives.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over batch processing, including enhanced safety, better control over reaction parameters, and ease of scalability. nih.gov Developing a continuous flow synthesis for this compound could enable its production in a more controlled and reproducible manner.

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely uncharted territory. The interplay between the strained β-lactam-like structure and the dicarboximide functionality suggests a unique chemical behavior that merits thorough investigation. Future studies should aim to:

Ring-Opening Reactions: The high ring strain of the azetidine-2,4-dione (B14163061) ring makes it susceptible to nucleophilic attack and subsequent ring-opening. nih.gov A systematic study of its reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols) could lead to the discovery of novel functionalized malonamic acid derivatives. The regioselectivity of such attacks would be of fundamental interest.

Reactions at the Carbonyl Groups: The two carbonyl groups are potential sites for various transformations. Selective reduction, addition of organometallic reagents, and Wittig-type reactions could provide access to a diverse array of new azetidine derivatives with modified ring structures.

Chemistry of the N-Acetic Acid Side Chain: The carboxylic acid moiety can be readily converted into other functional groups, such as esters, amides, and acid chlorides. These derivatives could serve as building blocks for the synthesis of more complex molecules, including peptides and polymers.

Cycloaddition Reactions: The endocyclic double bond character of the amide groups might allow for participation in cycloaddition reactions under specific conditions, leading to the formation of novel polycyclic systems.

Advanced Computational Modeling for Property Prediction

Given the potential challenges in the synthesis and handling of strained ring systems, computational chemistry can serve as a powerful tool to guide experimental work. jchr.org Future research should leverage advanced computational modeling to: